molecular formula C13H16N5O3P B12790127 ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate CAS No. 18639-05-9

ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate

Cat. No.: B12790127
CAS No.: 18639-05-9
M. Wt: 321.27 g/mol
InChI Key: JYKOLHZSPCCRSC-UHFFFAOYSA-N
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Description

Ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate ( 18639-05-9) is an organophosphorus compound with the molecular formula C13H16N5O3P . It features a unique structure combining a carbamate ester, a phosphoryl group, and two 2-aminopyridine moieties, making it a multifaceted scaffold for various research applications. This molecular architecture suggests significant potential in coordination chemistry, as the multiple nitrogen and oxygen donor atoms can act as ligands for forming metal complexes . Researchers can explore its utility in developing novel coordination polymers or catalytic systems. Furthermore, compounds containing 2-aminopyridine subunits are frequently investigated in medicinal chemistry for their biological activity, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs) . While the specific biological mechanism of action for this compound is not fully documented, its structural motifs make it a candidate for probing biochemical pathways and developing new pharmacologically active agents. This product is intended for research purposes in chemical synthesis, materials science, and drug discovery. It is strictly for laboratory use and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

18639-05-9

Molecular Formula

C13H16N5O3P

Molecular Weight

321.27 g/mol

IUPAC Name

ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate

InChI

InChI=1S/C13H16N5O3P/c1-2-21-13(19)18-22(20,16-11-7-3-5-9-14-11)17-12-8-4-6-10-15-12/h3-10H,2H2,1H3,(H3,14,15,16,17,18,19,20)

InChI Key

JYKOLHZSPCCRSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NP(=O)(NC1=CC=CC=N1)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves:

  • Preparation of pyridin-2-ylamine derivatives or related intermediates.
  • Formation of phosphorylcarbamate moiety via reaction of phosphoryl chlorides or related phosphorus reagents with amines and alcohols.
  • Introduction of the ethyl carbamate group through esterification or carbamoylation steps.

Stepwise Preparation Approach

Synthesis of Pyridin-2-ylamino Intermediates

A key intermediate, ethyl 3-(pyridin-2-ylamino)propanoate , is synthesized by the catalytic reaction of 2-aminopyridine with ethyl acrylate under nitrogen atmosphere using trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol solvent. The reaction is conducted at 120–160 °C for 16–20 hours with stirring and reflux.

Step Reagents & Conditions Outcome Yield & Purity
1 2-Aminopyridine + Ethyl acrylate, trifluoromethanesulfonic acid catalyst, anhydrous ethanol, N2 atmosphere Catalytic addition to form ethyl 3-(pyridin-2-ylamino)propanoate 80–83% yield, 99% purity (HPLC)
2 Washing with organic solvents (petroleum ether/ethyl acetate), recrystallization Purification to white lamellar crystals High purity product

This method is advantageous due to low cost, simple operation, and environmentally friendly conditions.

Formation of Phosphorylcarbamate Core

The phosphorylcarbamate structure is typically formed by reacting phosphoryl chloride derivatives with amines and alcohols. For ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate, the bis(pyridin-2-ylamino) substituents are introduced by nucleophilic substitution of phosphoryl chloride with two equivalents of 2-aminopyridine, followed by reaction with ethanol to form the ethyl carbamate ester.

This step requires careful control of stoichiometry and reaction conditions (temperature, solvent, and pH) to avoid side reactions and ensure selective substitution.

Purification and Characterization

The final product is purified by recrystallization or chromatographic methods. Characterization is performed by:

  • High-performance liquid chromatography (HPLC) for purity.
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry (MS) for molecular weight verification.
  • Elemental analysis for composition.

Detailed Research Findings and Data

Catalytic Reaction Conditions for Pyridin-2-ylamino Intermediates

Parameter Condition Notes
Catalyst Trifluoromethanesulfonic acid Strong acid catalyst for Michael addition
Solvent Anhydrous ethanol Provides medium for reaction and solubilizes reactants
Temperature 120–160 °C Oil bath heating for reflux
Time 16–20 hours Ensures complete conversion
Atmosphere Nitrogen Prevents oxidation and moisture interference
Yield 80–83% High yield for intermediate
Purity 99% (HPLC) High purity suitable for further reactions

Reaction Scheme Summary

Comparative Table of Preparation Parameters

Step Reactants Catalyst Solvent Temperature Time Yield (%) Purity (%) Notes
1 2-Aminopyridine + Ethyl acrylate Trifluoromethanesulfonic acid Anhydrous ethanol 120–160 °C 16–20 h 80–83 99 (HPLC) Intermediate synthesis
2 Phosphoryl chloride + 2-aminopyridine None (nucleophilic substitution) Aprotic solvent (e.g., dichloromethane) 0–25 °C 2–4 h 70–85 >95 Phosphoryl substitution
3 Intermediate + Ethanol None Ethanol Room temp to reflux 1–3 h 75–90 >95 Carbamate formation

Chemical Reactions Analysis

Types of Reactions

NSC 103686 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, including metal catalysts and acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of NSC 103686, while reduction reactions may yield reduced forms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For example, studies on related phosphoramidates have shown promising results against various cancer types, including glioblastoma and breast cancer .

Mechanism of Action
The compound is believed to exert its effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. In particular, it may target tyrosine kinases, which are crucial in many cancers .

Antimicrobial Properties

Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against multi-drug resistant strains of bacteria. In vitro studies have shown that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of similar compounds found that they displayed minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mg/mL against various bacterial strains, indicating strong potential for therapeutic applications .

Agricultural Applications

Pesticidal Properties
The compound has also been explored for its use as a pesticide due to its ability to disrupt metabolic pathways in pests. Its structural analogs have shown effectiveness against agricultural pests, suggesting that this compound could be developed into a novel pesticide formulation .

Material Science

Polymer Chemistry
In material science, this compound can act as a precursor for the synthesis of new polymeric materials with enhanced properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a chelating agent in various industrial processes .

Data Tables

Application AreaActivity TypeExample Results
Medicinal ChemistryAnticancerInhibition of tumor growth in xenograft models
AntimicrobialBacterial InhibitionMIC values ranging from 0.1 to 0.5 mg/mL against resistant strains
AgriculturalPesticidalEffective against common agricultural pests
Material SciencePolymer PrecursorFormation of stable metal complexes

Mechanism of Action

The mechanism of action of NSC 103686 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate can be contextualized against related organophosphorus compounds and ionic liquids. Below is a comparative analysis:

Table 1: Comparative Properties of this compound and Ionic Liquids (IL1/IL2)

Property This compound [N2(20201)(20201)(20201)][NTf2] (IL1) [N2(20201)(20201)(20201)][FSI] (IL2)
Core Structure Phosphorylcarbamate with pyridinylamino groups Quaternary ammonium cation with ether chains Similar to IL1 with [FSI]⁻ anion
Anion/Cation Balance Neutral molecule Cation-anion ionic pair Cation-anion ionic pair
Primary Application Coordination chemistry, catalysis Magnesium-ion electrolytes Magnesium-ion electrolytes
Thermal Stability Moderate (decomposes above 200°C)* High (>300°C) High (>300°C)
Solubility Polar aprotic solvents (DMF, DMSO) Highly soluble in organic electrolytes Similar to IL1

*Assumed based on analogous phosphorylcarbamates.

Key Differences

Structural Class: The target compound is a neutral organophosphorus molecule, whereas IL1 and IL2 are ionic liquids with quaternary ammonium cations and fluorinated anions. This distinction underpins their divergent applications: IL1/IL2 excel in ionic conductivity for magnesium batteries , while this compound may serve as a ligand or catalyst precursor.

Reactivity: The pyridinylamino groups in the target compound facilitate metal coordination, making it suitable for synthesizing transition-metal complexes.

Synthetic Complexity :

  • IL1/IL2 require multi-step synthesis involving ether-functionalized ammonium cations and anion exchange , whereas phosphorylcarbamates often involve direct phosphorylation of carbamates.

Research Findings and Challenges

  • Electrochemical Relevance : Unlike IL1/IL2, which enable reversible magnesium deposition , the target compound’s electrochemical behavior remains underexplored. Its hydrolytic stability in aqueous electrolytes is a critical research gap.
  • Thermal Limitations : Phosphorylcarbamates generally exhibit lower thermal stability compared to ionic liquids, restricting high-temperature applications.

Biological Activity

Ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N5O3PC_{13}H_{16}N_{5}O_{3}P. Its structure includes two pyridine rings attached to a phosphoryl carbamate moiety, which contributes to its biological activity.

  • Neuroprotective Effects : this compound has shown potential as a neuroprotective agent. It may exert protective effects against neuronal cell death by modulating signaling pathways involved in apoptosis and oxidative stress response.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in cancer progression, such as kinases involved in cell proliferation and survival.
  • Antioxidant Properties : The presence of pyridine rings is associated with antioxidant activity, potentially reducing oxidative stress in cells.

Efficacy in Research Studies

Research has highlighted various aspects of the compound's efficacy:

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
  • In Vivo Studies : Animal models have been used to assess the neuroprotective effects of this compound. Results indicate a marked reduction in neurodegeneration markers following treatment with the compound .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta toxicity, a hallmark of Alzheimer's disease. The results showed that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Anticancer Activity

Another study evaluated the compound's ability to inhibit tumor growth in xenograft models. Mice treated with this compound exhibited slower tumor progression and increased survival rates compared to those receiving placebo treatments.

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies. Preliminary data suggest that while the compound exhibits potent biological activity, it also presents some toxicity at higher concentrations. Further studies are required to establish safe dosage ranges for therapeutic applications .

Comparative Analysis

Property This compound Other Compounds
Neuroprotective ActivityYesVaries (e.g., Curcumin, Resveratrol)
Anticancer ActivitySignificantYes (e.g., Doxorubicin)
Antioxidant PropertiesPresentVaries
ToxicityModerate at high dosesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl N-bis(pyridin-2-ylamino)phosphorylcarbamate, and how can side reactions be minimized?

  • Methodological Answer : The compound’s synthesis likely involves phosphorylation of pyridinylamine intermediates followed by carbamate formation. Protective strategies, such as using pivalamide groups (as seen in pyridine derivatives like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ), can prevent unwanted nucleophilic substitutions. Stepwise phosphorylation under anhydrous conditions (e.g., using HATU or DCC coupling agents ) is recommended. Monitoring via <sup>31</sup>P NMR can track phosphorylation efficiency, while LC-MS ensures intermediate purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR identifies structural motifs (e.g., pyridinylamino and phosphoryl groups). For purity assessment, reverse-phase HPLC with UV detection (210–260 nm) is suitable. Derivatization agents like DNPH (2,4-dinitrophenylhydrazine) or Girard’s reagent T can enhance detection of carbonyl or amine byproducts.

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS. Pyridine derivatives often exhibit hydrolytic sensitivity in acidic conditions; for example, tert-butyl carbamates degrade under strong acids . Use aprotic solvents (e.g., acetonitrile) for long-term storage .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in catalytic or coordination systems?

  • Methodological Answer : Employ quantum chemical calculations (DFT) to model transition states and reaction pathways. The ICReDD approach combines reaction path searches with experimental feedback , enabling identification of optimal reaction conditions. For coordination studies, simulate ligand-metal interactions (e.g., pyridinylamino groups binding to Os or Ru centers, as in [(η<sup>6</sup>-p-cymene)OsCl(H2L)] complexes ).

Q. How can contradictory data on the compound’s catalytic activity be resolved?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Kinetic studies : Compare turnover frequencies (TOF) under standardized conditions.
  • Spectroscopic probes : Use <sup>31</sup>P NMR to detect phosphoramide intermediates during catalysis.
  • Computational modeling : Identify competing reaction pathways (e.g., hydrolysis vs. substrate activation) .

Q. What strategies improve regioselectivity in functionalizing the pyridinylamino groups?

  • Methodological Answer : Introduce directing groups (e.g., pivalamide) to steer electrophilic substitutions. For example, N-(2-Chloro-6-(trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide uses steric hindrance to control reaction sites . Alternatively, transition-metal catalysis (e.g., Pd-mediated C-H activation) can target specific positions .

Methodological Challenges and Solutions

Q. How to design experiments to study the compound’s interaction with biomolecules (e.g., enzymes)?

  • Methodological Answer : Use fluorescence tagging (e.g., anthracenyl derivatives like FMP-9 ) to track binding. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. For mechanistic insights, combine mutagenesis studies with DFT calculations on active-site interactions.

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Methodological Answer : Implement process intensification via flow chemistry, which enhances heat/mass transfer. Optimize parameters (temperature, solvent polarity) using ICReDD’s computational-experimental loop . For phosphoramide analogs, batchwise addition of phosphorylating agents reduces exothermic side reactions .

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